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molecular formula C10H15Br2N B8319079 (R)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide CAS No. 100596-37-0

(R)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide

Cat. No. B8319079
M. Wt: 309.04 g/mol
InChI Key: COXLNWYFVXMNNR-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252076B1

Procedure details

76.61 g (630 mmole) of α-methylbenzylamine was dissolved in 77 ml of dichloromethane and 94.8 g (760 mmole) of 2-bromoethanol was added thereto. This mixture was stirred at 51° C. for 50 hours to complete the reaction. The reaction solution was concentrated under reduced pressure and 286.4 ml (2500 mmole) of 48% aqueous hydrobromic acid solution was added thereto and allowed to react at 126° C. for 30 minutes under refluxing. The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 250 ml of aqueous hydrobromic acid and water, the reaction by-product, was removed. The residue was dissolved in 350 ml of isopropyl alcohol with refluxing for 30 minutes, and this solution was cooled to 10° C. and then allowed to stand for 3 hours. The resulting solid product was filtered, washed with 50 ml of ethyl acetate and then dried to obtain 128.9 g of the title compound.
Quantity
76.61 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
94.8 g
Type
reactant
Reaction Step Two
Quantity
286.4 mL
Type
reactant
Reaction Step Three
Name
title compound
Yield
66.2%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Br:10][CH2:11][CH2:12]O.Br>ClCCl>[BrH:10].[Br:10][CH2:11][CH2:12][NH:9][CH:2]([CH3:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
76.61 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)N
Name
Quantity
77 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
94.8 g
Type
reactant
Smiles
BrCCO
Step Three
Name
Quantity
286.4 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
51 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 51° C. for 50 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to react at 126° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 250 ml of aqueous hydrobromic acid and water
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction by-product, was removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 350 ml of isopropyl alcohol
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
this solution was cooled to 10° C.
WAIT
Type
WAIT
Details
to stand for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting solid product was filtered
WASH
Type
WASH
Details
washed with 50 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
50 h
Name
title compound
Type
product
Smiles
Br.BrCCNC(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 128.9 g
YIELD: PERCENTYIELD 66.2%
YIELD: CALCULATEDPERCENTYIELD 109.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06252076B1

Procedure details

76.61 g (630 mmole) of α-methylbenzylamine was dissolved in 77 ml of dichloromethane and 94.8 g (760 mmole) of 2-bromoethanol was added thereto. This mixture was stirred at 51° C. for 50 hours to complete the reaction. The reaction solution was concentrated under reduced pressure and 286.4 ml (2500 mmole) of 48% aqueous hydrobromic acid solution was added thereto and allowed to react at 126° C. for 30 minutes under refluxing. The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 250 ml of aqueous hydrobromic acid and water, the reaction by-product, was removed. The residue was dissolved in 350 ml of isopropyl alcohol with refluxing for 30 minutes, and this solution was cooled to 10° C. and then allowed to stand for 3 hours. The resulting solid product was filtered, washed with 50 ml of ethyl acetate and then dried to obtain 128.9 g of the title compound.
Quantity
76.61 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
94.8 g
Type
reactant
Reaction Step Two
Quantity
286.4 mL
Type
reactant
Reaction Step Three
Name
title compound
Yield
66.2%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Br:10][CH2:11][CH2:12]O.Br>ClCCl>[BrH:10].[Br:10][CH2:11][CH2:12][NH:9][CH:2]([CH3:1])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
76.61 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)N
Name
Quantity
77 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
94.8 g
Type
reactant
Smiles
BrCCO
Step Three
Name
Quantity
286.4 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
51 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 51° C. for 50 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to react at 126° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 250 ml of aqueous hydrobromic acid and water
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction by-product, was removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 350 ml of isopropyl alcohol
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
this solution was cooled to 10° C.
WAIT
Type
WAIT
Details
to stand for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting solid product was filtered
WASH
Type
WASH
Details
washed with 50 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
50 h
Name
title compound
Type
product
Smiles
Br.BrCCNC(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 128.9 g
YIELD: PERCENTYIELD 66.2%
YIELD: CALCULATEDPERCENTYIELD 109.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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